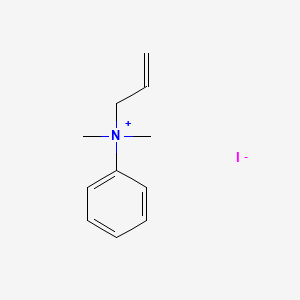

Allyldimethylphenylammonium iodide

Description

Properties

CAS No. |

73680-59-8 |

|---|---|

Molecular Formula |

C11H16IN |

Molecular Weight |

289.16 g/mol |

IUPAC Name |

dimethyl-phenyl-prop-2-enylazanium;iodide |

InChI |

InChI=1S/C11H16N.HI/c1-4-10-12(2,3)11-8-6-5-7-9-11;/h4-9H,1,10H2,2-3H3;1H/q+1;/p-1 |

InChI Key |

NUTUFRSEEKTSKA-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(CC=C)C1=CC=CC=C1.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of allyldimethylphenylammonium iodide typically involves the quaternization of dimethylphenylamine with allyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:

- The mixture is heated under reflux for several hours.

- The product is isolated by filtration and purified by recrystallization.

Dimethylphenylamine: is dissolved in the solvent.

Allyl iodide: is added dropwise to the solution.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Bulk mixing: of dimethylphenylamine and allyl iodide in large reactors.

Controlled addition: of reagents to ensure complete reaction.

Continuous monitoring: of reaction parameters such as temperature and pressure.

Isolation and purification: of the product using industrial-scale filtration and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Allyldimethylphenylammonium iodide can undergo nucleophilic substitution reactions, particularly at the allyl group. Common nucleophiles include halides, hydroxides, and amines.

Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction Reactions: The compound can be reduced to form various hydrogenated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide in polar solvents like water or ethanol.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

Substitution Products: Depending on the nucleophile, products can include allyl-substituted derivatives.

Oxidation Products: Epoxides or hydroxylated compounds.

Reduction Products: Hydrogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: Allyldimethylphenylammonium iodide is used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.

Medicine: Research is ongoing into the use of this compound in drug delivery systems, particularly for targeting specific tissues or cells.

Industry: In the materials science field, this compound is explored for its use in the synthesis of novel polymers and as a stabilizer for emulsions.

Mechanism of Action

Mechanism: The primary mechanism of action of allyldimethylphenylammonium iodide involves its interaction with biological membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to disruption and cell lysis.

Molecular Targets and Pathways:

Cell Membranes: The compound targets the lipid bilayer of microbial cell membranes, causing increased permeability and eventual cell death.

Enzymatic Pathways: It may also inhibit certain enzymes involved in cell wall synthesis and repair.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Allyldimethylphenylammonium iodide are best contextualized by comparing it with analogous quaternary ammonium iodides. Below is a detailed analysis:

Table 1. Comparative Analysis of Quaternary Ammonium Iodides

Structural and Functional Differences

- This compound combines a phenyl group, allyl chain, and two methyl substituents. This structure balances aromatic stability with the reactivity of the allyl group, making it a candidate for selective alkylation reactions .

- Tetramethylammonium iodide (TMAI) lacks aromatic or unsaturated groups, resulting in exceptional thermal stability (>300°C) and widespread use as an iodide source in halogenation reactions .

- Allyltrimethylammonium iodide features three methyl groups and an allyl chain, conferring acute toxicity (LD₅₀ = 56 mg/kg in mice) likely due to its smaller size and higher bioavailability .

- Phenyltrimethylammonium iodide substitutes the allyl group with a third methyl, reducing reactivity but enhancing steric bulk for applications in phase-transfer catalysis .

- (Ferrocenylmethyl)trimethylammonium iodide integrates a ferrocene unit, enabling redox activity and applications in electrochemistry and catalysis .

Research Findings and Key Insights

- Thermal Behavior : The low melting point of this compound (86–88°C) limits high-temperature applications compared to TMAI but enhances solubility in organic solvents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Allyldimethylphenylammonium iodide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with quaternization of dimethylphenylamine using allyl iodide in a polar aprotic solvent (e.g., acetonitrile) under reflux. Monitor reaction progress via TLC or NMR. To optimize yield, vary parameters (temperature: 60–100°C; molar ratio 1:1 to 1:1.5 amine:alkylating agent) and use Design of Experiments (DoE) to identify critical factors. Purify via recrystallization (ethanol/water mixtures) and confirm purity via elemental analysis . For reproducibility, document solvent grades, reaction times, and purification steps per guidelines in experimental protocols .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm quaternary ammonium structure and allyl group geometry. For iodine quantification, employ ICP-MS or ion chromatography . FTIR (ATR mode) can validate C-N⁺ stretching (~1650 cm⁻¹). Pair HPLC (C18 column, 0.1% TFA in mobile phase) with charged aerosol detection to assess purity. Cross-reference spectral data with computational simulations (e.g., DFT for NMR shifts) to resolve ambiguities .

Q. How can researchers ensure batch-to-batch consistency in this compound synthesis?

- Methodological Answer : Implement strict quality control:

- Pre-synthesis : Standardize reagents (e.g., allyl iodide purity ≥98%) and solvent drying protocols.

- In-process : Monitor pH (critical for quaternization) and track intermediate stability via inline Raman spectroscopy.

- Post-synthesis : Use TGA to assess hygroscopicity and thermal stability. Compare DSC profiles between batches; deviations >2°C indicate impurities. Document all parameters per ISO/IEC 17025 guidelines .

Advanced Research Questions

Q. How can mechanistic studies elucidate the degradation pathways of this compound under varying pH and temperature?

- Methodological Answer : Design accelerated stability tests:

- pH stress : Prepare buffered solutions (pH 1–12) and incubate at 40°C. Sample at intervals (0, 7, 14 days) and analyze via LC-MS to identify degradation products (e.g., Hofmann elimination products).

- Thermal stress : Use TGA-DSC to determine decomposition onset. Pair with GC-MS off-gassing analysis to detect volatile iodides.

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life. Reference ICH Q1A guidelines for validation .

Q. What strategies resolve contradictions in reported reactivity data for quaternary ammonium salts like this compound?

- Methodological Answer :

- Data harmonization : Replicate conflicting studies using identical conditions (solvent, concentration, instrumentation).

- Error analysis : Quantify uncertainties in kinetic measurements (e.g., via Monte Carlo simulations).

- Contextual factors : Compare iodine counterion mobility using impedance spectroscopy , as anion mobility can dominate reactivity discrepancies. Publish negative results to clarify literature .

Q. How can computational modeling predict the solvation behavior and ionic interactions of this compound in aqueous/organic matrices?

- Methodological Answer :

- MD simulations : Use AMBER or GROMACS with explicit solvent models to simulate ion-pair dynamics. Adjust force fields for iodine’s polarizability.

- COSMO-RS : Predict partition coefficients in biphasic systems. Validate with experimental log P values (shake-flask method).

- Machine learning : Train models on existing quaternary ammonium data to forecast solubility limits. Open-source code repositories (e.g., GitHub) enhance reproducibility .

Q. What experimental designs minimize artifacts when studying this compound’s biological activity?

- Methodological Answer :

- Counterion controls : Compare iodide vs. other anions (e.g., chloride) to isolate ammonium’s effects.

- Cell viability assays : Use dual assays (MTT + resazurin) to confirm cytotoxicity isn’t assay-specific.

- Artifact mitigation : Pre-treat solutions with Chelex resin to remove trace metals that catalyze iodide oxidation. Report full cell culture conditions per MIACA standards .

Data Management and Reproducibility

Q. How should researchers document this compound studies to ensure reproducibility?

- Methodological Answer :

- Metadata : Include raw instrument files (e.g., .dx NMR data), solvent water content, and humidity during experiments.

- Code sharing : Upload analysis scripts (Python/R) to Zenodo with DOI.

- Pre-registration : Outline hypotheses and methods on Open Science Framework before data collection. Adhere to FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.